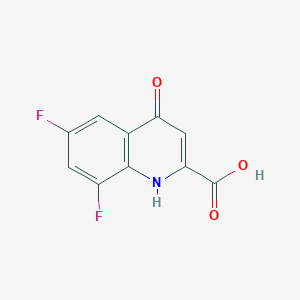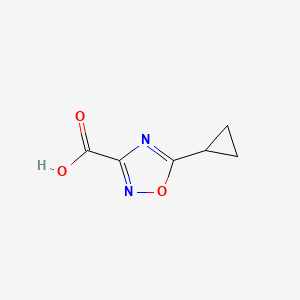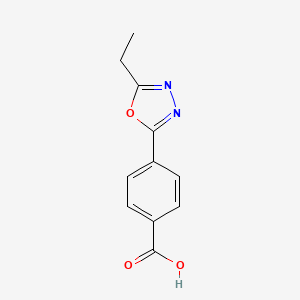![molecular formula C13H10BrClS B7861952 1-Bromo-2-[(3-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B7861952.png)
1-Bromo-2-[(3-chlorophenyl)sulfanylmethyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-[(3-chlorophenyl)sulfanylmethyl]benzene is an organic compound characterized by a benzene ring substituted with a bromine atom, a chlorophenyl group, and a sulfanylmethyl group. This compound is part of the broader class of bromochlorobenzenes, which are known for their diverse applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-2-[(3-chlorophenyl)sulfanylmethyl]benzene can be synthesized through various methods, including:
Sandmeyer Reaction: Starting from 2-chloroaniline, diazotization followed by a Sandmeyer reaction can yield the desired compound.
Industrial Production Methods: In an industrial setting, large-scale synthesis may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, specific solvents, and temperature control to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-2-[(3-chlorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into corresponding oxo derivatives.
Reduction: Reduction processes can lead to the formation of reduced forms of the compound.
Substitution Reactions: Substitution reactions, such as nucleophilic aromatic substitution, can replace the bromine or chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as amines and alcohols, along with Lewis acids like aluminum chloride (AlCl₃), facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Alcohols and amines.
Substitution Products: Amines, ethers, and esters.
Aplicaciones Científicas De Investigación
1-Bromo-2-[(3-chlorophenyl)sulfanylmethyl]benzene finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Employed in the production of dyes, pigments, and other chemical products.
Mecanismo De Acción
The mechanism by which 1-Bromo-2-[(3-chlorophenyl)sulfanylmethyl]benzene exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes, while its antioxidant properties could be due to the scavenging of free radicals.
Comparación Con Compuestos Similares
1-Bromo-2-[(3-chlorophenyl)sulfanylmethyl]benzene is unique due to its specific arrangement of substituents on the benzene ring. Similar compounds include:
1-Bromo-3-chlorobenzene: Different positioning of the chlorine atom.
1-Bromo-4-chlorobenzene: Para-substituted variant.
2-Bromo-3-chlorobenzene: Meta-substituted variant.
These compounds differ in their chemical reactivity and biological activities, highlighting the importance of structural variations in determining their properties and applications.
Propiedades
IUPAC Name |
1-bromo-2-[(3-chlorophenyl)sulfanylmethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClS/c14-13-7-2-1-4-10(13)9-16-12-6-3-5-11(15)8-12/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQBJJLOAGVDNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=CC(=CC=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-Bromo-2-[(n-hexyloxy)methyl]benzene](/img/structure/B7861944.png)
![1-Bromo-4-[(3-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B7861959.png)
![1-Bromo-3-[(3-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B7861967.png)



